N-(3-amino-4-methylphenyl)benzamide
CAS No.: 221875-98-5
Cat. No.: VC2146515
Molecular Formula: C14H14N2O
Molecular Weight: 226.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 221875-98-5 |
|---|---|
| Molecular Formula | C14H14N2O |
| Molecular Weight | 226.27 g/mol |
| IUPAC Name | N-(3-amino-4-methylphenyl)benzamide |
| Standard InChI | InChI=1S/C14H14N2O/c1-10-7-8-12(9-13(10)15)16-14(17)11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17) |
| Standard InChI Key | ZKMYHZKZDMIROQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)N |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)N |
Introduction
Chemical Structure and Properties
N-(3-amino-4-methylphenyl)benzamide consists of a benzamide group linked to a phenyl ring that contains an amino group at the 3-position and a methyl group at the 4-position. This structure contributes to its unique chemical reactivity and pharmaceutical relevance.
Molecular Composition
The compound features a molecular formula similar to related compounds in its class, with specific functional groups that determine its chemical behavior. While the exact molecular weight isn't specified in the available data, related compounds such as 3-amino-4-methyl-N-(3-methylphenyl)benzamide have a molecular weight of 240.30 g/mol . The structural arrangement includes an amide linkage between the benzoyl group and the substituted phenyl ring.
Physical and Chemical Properties
The physical properties of N-(3-amino-4-methylphenyl)benzamide are characteristic of aromatic amides, including:
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Solid appearance at room temperature
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Limited water solubility
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Greater solubility in organic solvents
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Chemical reactivity centered around the amino and amide functional groups
The compound's reactivity is primarily determined by the nucleophilic amino group and the electrophilic carbonyl carbon in the amide linkage. These features make it valuable as a synthetic intermediate.
Synthesis Methods
Several approaches have been developed for the synthesis of N-(3-amino-4-methylphenyl)benzamide, with recent advances focusing on continuous flow processes and microreactor technology.
Conventional Synthesis
Traditional batch synthesis methods typically involve the reaction of benzoyl chloride or benzoic acid derivatives with 3-amino-4-methylaniline. While these approaches are established, they often face challenges related to reaction efficiency and product purity.
Microreactor Technology
Recent research has explored microreactor technology as a promising approach for the continuous synthesis of N-(3-amino-4-methylphenyl)benzamide. According to a 2023 study, this method offers several advantages over conventional batch processes . The researchers used computational fluid dynamics (CFD) to simulate the flow synthesis, finding excellent agreement between experimental data and modeling outputs .
The study investigated critical operating parameters such as temperature and residence time:
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Temperature increase from 30°C to 70°C enhanced production from approximately 42% to 76% at 420 seconds residence time
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Both residence time and temperature were identified as primary factors influencing production yield
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By-product formation increased with higher temperatures and longer residence times
This microreactor approach represents a significant advancement in the efficient and controlled synthesis of this valuable intermediate.
Applications in Pharmaceutical Industry
N-(3-amino-4-methylphenyl)benzamide serves as an important intermediate in pharmaceutical synthesis, contributing to the development of various medicinal compounds.
Role as a Synthetic Intermediate
The compound functions primarily as an intermediate product for the production of several medicines . Its structural features—particularly the reactive amino group and the amide linkage—make it valuable in constructing more complex pharmaceutical molecules.
Related Compounds and Their Applications
Several structurally related compounds have established pharmaceutical applications:
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3-amino-N-(4-methylphenyl)benzamide (CID 766593) has been documented in pharmaceutical research
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N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide (CAS 30069-31-9) has applications that leverage the trifluoromethyl group's unique properties
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3-amino-4-methyl-N-(3-methylphenyl)benzamide (CID 16781772) demonstrates the importance of methyl substituent positioning in pharmaceutical development
These related structures illustrate the versatility of the benzamide scaffold in drug development.
Structure-Activity Relationships
Understanding how structural modifications affect the biological activity of N-(3-amino-4-methylphenyl)benzamide and its derivatives is essential for optimizing their pharmaceutical applications.
Impact of Substituents
The position and nature of substituents on both aromatic rings significantly influence chemical reactivity and biological activity:
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The amino group at the 3-position provides a site for further functionalization
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The methyl group at the 4-position affects electronic distribution and lipophilicity
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Modifications to the benzoyl portion can tune receptor interactions and pharmacokinetic properties
Comparison with Structural Analogs
Table 1: Comparison of N-(3-amino-4-methylphenyl)benzamide with Structural Analogs
| Compound | Molecular Formula | Key Structural Features | Notable Applications |
|---|---|---|---|
| N-(3-amino-4-methylphenyl)benzamide | C₁₄H₁₄N₂O | Amino at 3-position, methyl at 4-position | Pharmaceutical intermediate |
| 3-amino-N-(4-methylphenyl)benzamide | C₁₄H₁₄N₂O | Amino on benzoyl ring, methyl at 4-position of aniline | Pharmaceutical research |
| N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide | C₁₅H₁₃F₃N₂O | Trifluoromethyl on benzoyl ring | Enhanced metabolic stability |
| 3-amino-4-methyl-N-(3-methylphenyl)benzamide | C₁₅H₁₆N₂O | Methyl groups on both rings | Modified lipophilicity |
This structural diversity highlights the versatility of benzamide compounds in pharmaceutical applications.
Recent Research Developments
Flow Chemistry Applications
The application of flow chemistry to the synthesis of N-(3-amino-4-methylphenyl)benzamide represents a significant advance in process chemistry. The 2023 research demonstrated that microreactor technology can significantly improve reaction control and efficiency .
Key findings from this research include:
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Enhanced process control through precise temperature management
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Improved yield through optimized residence time
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Reduced formation of unwanted by-products
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Better scalability compared to traditional batch processes
Pharmaceutical Applications
Current research continues to explore the potential of N-(3-amino-4-methylphenyl)benzamide as a building block for developing new therapeutic agents. The compound's versatile structure allows for diverse modifications to target specific biological activities.
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